molecular formula C20H20N4O2 B2651590 N~1~-{1-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide CAS No. 1340825-00-4

N~1~-{1-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide

Cat. No. B2651590
CAS RN: 1340825-00-4
M. Wt: 348.406
InChI Key: BWHPWMSSQGHEAI-UHFFFAOYSA-N
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Description

“N~1~-{1-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide” is a chemical compound. It contains a pyridine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It also contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .


Molecular Structure Analysis

The compound contains a pyridine ring and an oxadiazole ring. Oxadiazoles exist in four regioisomeric forms and have established their potential for a wide range of applications . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Luminescent Properties and Device Fabrication

  • A study explored the synthesis, structure, luminescent properties, and electroluminescent device fabrication using novel europium complexes with N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide as the ligand. These complexes exhibited efficient red emissions, and one complex showed potential as a promising red emitter with good electron-transporting properties for device fabrication (Zhang et al., 2009).

Antiviral Activity

  • Novel benzamide-based 5-aminopyrazoles and their derivatives were synthesized, displaying significant antiviral activities against bird flu influenza (H5N1). This synthesis route offered a promising pathway for developing antiviral agents (Hebishy et al., 2020).

Potential Inhibitors of Platelet Aggregation

  • Research on polycyclic N-heterocyclic compounds synthesized N-[2-([1,2,4]oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes and related compounds, evaluating their effects on platelet aggregation. These compounds present a potential pathway for developing therapeutic agents targeting platelet aggregation (Okuda et al., 2011).

Antimicrobial Activity

  • Thiosemicarbazide derivatives were synthesized using 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide as a precursor for various heterocyclic compounds. Some of these synthesized compounds exhibited antimicrobial activity, indicating their potential in antimicrobial drug development (Elmagd et al., 2017).

Future Directions

Compounds with similar structures, such as pyrrolidine and oxadiazole derivatives, have shown potential in various fields, including medicinal chemistry . Therefore, it’s reasonable to expect that “N~1~-{1-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide” and similar compounds could be subjects of future research in these areas.

properties

IUPAC Name

N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-18(16-7-3-1-4-8-16)23-20(11-5-2-6-12-20)19-22-17(24-26-19)15-9-13-21-14-10-15/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHPWMSSQGHEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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